REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:9][SiH:10]([CH3:12])[Cl:11]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH2:1]([Si:10]([CH3:12])([CH3:9])[Cl:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:2.3.4|
|
Name
|
1
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
94.5 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
thermometer, addition funnel, and condenser
|
Type
|
TEMPERATURE
|
Details
|
After the temperature had been raised
|
Type
|
CUSTOM
|
Details
|
the heating mantle was removed
|
Type
|
TEMPERATURE
|
Details
|
Heat generation
|
Type
|
ADDITION
|
Details
|
the dropwise addition
|
Type
|
CUSTOM
|
Details
|
exceed 80° C
|
Type
|
ADDITION
|
Details
|
After the completion of this addition
|
Type
|
CUSTOM
|
Details
|
Gas chromatographic analysis of the resulting reaction solution
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |